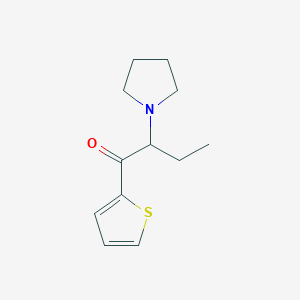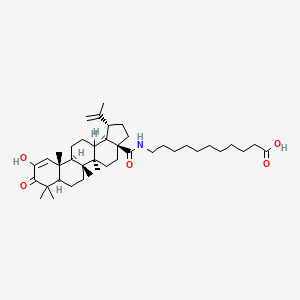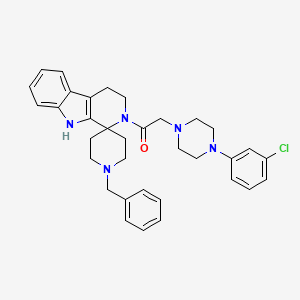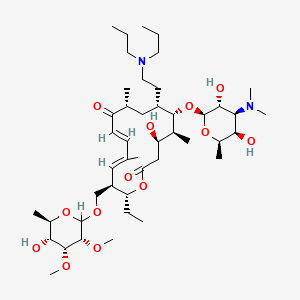
20-Deoxo-20-dipropylaminodesmycosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Deoxo-20-dipropylaminodesmycosin is a derivative of desmycosin, a macrolide antibiotic. This compound is characterized by the replacement of the C-20 aldehyde group with a dipropylamino group, which enhances its antimicrobial properties. The molecular formula of this compound is C45H80N2O13 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-Deoxo-20-dipropylaminodesmycosin typically involves the reductive amination of the C-20 aldehyde group of desmycosin. The process includes the following steps :
Reductive Amination: The C-20 aldehyde group of desmycosin is reacted with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of formic acid as a reducing agent has been reported to be a more convenient and cost-effective method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
20-Deoxo-20-dipropylaminodesmycosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
20-Deoxo-20-dipropylaminodesmycosin has several scientific research applications, including :
Chemistry: It is used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: The compound is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by Gram-positive bacteria and Mycoplasma species.
Industry: The compound is used in the development of veterinary medicines for the treatment of respiratory illnesses in farm animals.
Mecanismo De Acción
The mechanism of action of 20-Deoxo-20-dipropylaminodesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the death of the bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Tylosin: A macrolide antibiotic with a similar structure but different functional groups.
Desmycosin: The parent compound from which 20-Deoxo-20-dipropylaminodesmycosin is derived.
Tilmicosin: Another derivative of desmycosin with a different amino group substitution.
Uniqueness
This compound is unique due to its enhanced antimicrobial properties compared to its parent compound, desmycosin. The dipropylamino group at the C-20 position provides improved efficacy against certain bacterial strains, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
115498-32-3 |
|---|---|
Fórmula molecular |
C45H80N2O13 |
Peso molecular |
857.1 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(dipropylamino)ethyl]-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C45H80N2O13/c1-13-19-47(20-14-2)21-18-31-23-27(5)33(48)17-16-26(4)22-32(25-56-45-43(55-12)42(54-11)39(52)30(8)58-45)35(15-3)59-36(50)24-34(49)28(6)41(31)60-44-40(53)37(46(9)10)38(51)29(7)57-44/h16-17,22,27-32,34-35,37-45,49,51-53H,13-15,18-21,23-25H2,1-12H3/b17-16+,26-22+/t27-,28+,29-,30-,31+,32-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |
Clave InChI |
NDSOHKSDNXOJKK-UBVYWUEUSA-N |
SMILES isomérico |
CCCN(CCC)CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)COC3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)/C)C |
SMILES canónico |
CCCN(CCC)CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)COC3C(C(C(C(O3)C)O)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


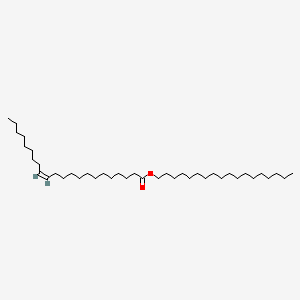


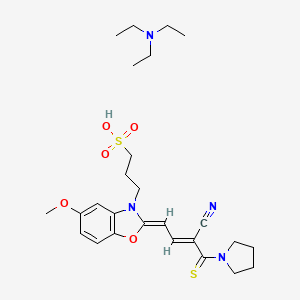
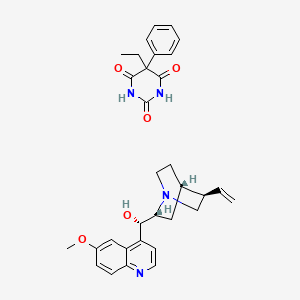
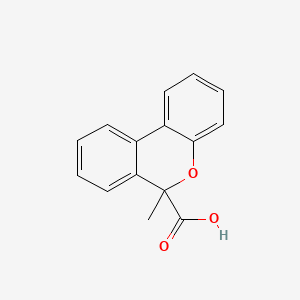

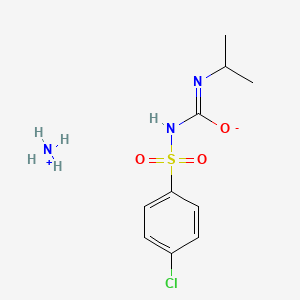


![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
